![molecular formula C16H15N3O3S3 B2655980 3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 886911-08-6](/img/structure/B2655980.png)

3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

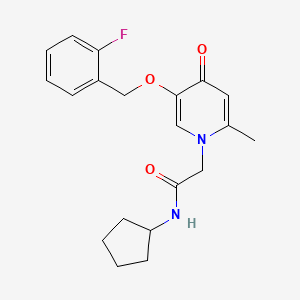

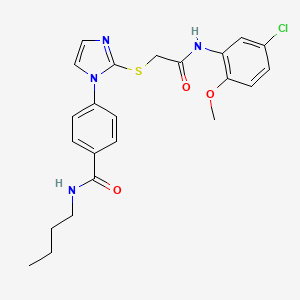

The compound “3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide” is a benzothiazole derivative. Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring . They are known for their diverse pharmacological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. The presence of the benzothiazole ring can be confirmed by characteristic peaks in the UV-Vis, IR, NMR, and mass spectra .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions that “3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide” can undergo would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide” would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the degree of conjugation in the molecule, and the presence of chiral centers .Scientific Research Applications

Synthesis and Biological Screening Compounds structurally related to 3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide have been synthesized for biological and pharmacological screening, demonstrating significant activities across antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic assays (Patel et al., 2009). These studies suggest that the manipulation of the molecular structure, including the introduction of fluoro substitutions and various functional groups, can enhance the biological efficacy of these compounds.

Antimicrobial Efficacy Research has also shown the development of benzamide derivatives with various bioactive moieties, evaluated for their antimicrobial efficacy in vitro. Some of these compounds exhibited significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Priya et al., 2006).

Antimalarial and COVID-19 Applications A theoretical investigation into antimalarial sulfonamides has explored their potential utility as COVID-19 drugs, utilizing computational calculations and molecular docking studies. These studies indicate that certain sulfonamide derivatives may exhibit promising antimalarial activity and also offer insights into their interaction with COVID-19 related targets (Fahim & Ismael, 2021).

Chemical Synthesis and Antibacterial Activities The synthesis of hybrid compounds, coupling sulphonamide and benzothiazole, has been aimed at improving antibacterial properties. These synthesized compounds have demonstrated antibacterial activities, contributing to the development of new antibacterial agents (Ikpa et al., 2020).

VEGF Receptor-2 Inhibition Research into substituted benzamides has identified potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These findings are significant for the development of therapies targeting cancer and other diseases characterized by angiogenesis (Borzilleri et al., 2006).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-ethylsulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S3/c1-2-23-11-5-3-4-10(8-11)15(20)19-16-18-13-7-6-12(25(17,21)22)9-14(13)24-16/h3-9H,2H2,1H3,(H2,17,21,22)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGLQJPFRHKHDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-(sec-butyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2655904.png)

![Acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B2655905.png)

![N-(2-Methoxyphenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2655907.png)

![5-(2-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2655908.png)

![N-[2-Phenyl-2-(prop-2-enoylamino)ethyl]thiophene-3-carboxamide](/img/structure/B2655918.png)